Sofinicline benzenesulfonate
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Overview
Description
Sofinicline benzenesulfonate is a small molecule drug initially developed by Abbott Laboratories. It is primarily investigated for its potential therapeutic applications in treating nervous system diseases, including Alzheimer’s disease, attention deficit disorder with hyperactivity, and diabetic peripheral neuropathic pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sofinicline benzenesulfonate involves multiple steps, starting with the preparation of benzenesulfonyl chloride. This can be achieved using phosphorus pentachloride or phosphorus oxychloride as reagents . The reaction typically requires heating the mixture to 170-180°C for an extended period to ensure completion .
Industrial Production Methods
Industrial production of benzenesulfonic acid, a precursor to this compound, involves continuous sulfonation with oleum or sulfur trioxide . This process is optimized to maximize yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Sofinicline benzenesulfonate undergoes various chemical reactions, including:
Oxidation: Conversion to sulfonyl chloride using phosphorus pentachloride.
Reduction: Not commonly reported for this compound.
Substitution: Formation of sulfonamides and esters.
Common Reagents and Conditions
Oxidation: Phosphorus pentachloride or phosphorus oxychloride at elevated temperatures.
Substitution: Sulfonation with sulfur trioxide or oleum.
Major Products
Sulfonyl Chloride: Formed from the oxidation of benzenesulfonic acid.
Sulfonamides and Esters: Formed through substitution reactions.
Scientific Research Applications
Mechanism of Action
Sofinicline benzenesulfonate acts as an agonist for the α4β2 nicotinic acetylcholine receptor . This receptor is involved in modulating neurotransmitter release and neural signaling. By binding to this receptor, this compound enhances cholinergic transmission, which can improve cognitive function and reduce pain perception .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic Acid: Shares the sulfonic acid group but lacks the specific receptor activity of sofinicline benzenesulfonate.
Sulfanilic Acid: Another sulfonic acid derivative with different applications and properties.
Uniqueness
This compound is unique due to its specific action on the α4β2 nicotinic acetylcholine receptor, making it a promising candidate for treating neurological disorders .
Properties
CAS No. |
876170-44-4 |
---|---|
Molecular Formula |
C16H17Cl2N3O3S |
Molecular Weight |
402.3 g/mol |
IUPAC Name |
benzenesulfonic acid;(1S,5S)-3-(5,6-dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C10H11Cl2N3.C6H6O3S/c11-8-1-7(3-14-10(8)12)15-4-6-2-13-9(6)5-15;7-10(8,9)6-4-2-1-3-5-6/h1,3,6,9,13H,2,4-5H2;1-5H,(H,7,8,9)/t6-,9+;/m0./s1 |
InChI Key |
QDWNBBFBKYGQFG-RDNZEXAOSA-N |
SMILES |
C1C2CN(CC2N1)C3=CC(=C(N=C3)Cl)Cl.C1=CC=C(C=C1)S(=O)(=O)O |
Isomeric SMILES |
C1[C@H]2CN(C[C@H]2N1)C3=CC(=C(N=C3)Cl)Cl.C1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
C1C2CN(CC2N1)C3=CC(=C(N=C3)Cl)Cl.C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
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